4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile
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Overview
Description
4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile is a chemical compound that features a complex structure with potential applications in various fields of scientific research. This compound is characterized by the presence of a dichloropyridazine moiety, a piperazine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile typically involves multi-step organic synthesis. One common route includes the reaction of 3,6-dichloropyridazine with piperazine to form an intermediate, which is then reacted with 4-(2-hydroxyethoxy)benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichloropyridazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridazine moiety may interact with active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzaldehyde
- 4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzoic acid
Uniqueness
Compared to similar compounds, 4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzonitrile group, in particular, enhances its potential for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
921769-48-4 |
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Molecular Formula |
C17H17Cl2N5O |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-[2-[4-(3,6-dichloropyridazin-4-yl)piperazin-1-yl]ethoxy]benzonitrile |
InChI |
InChI=1S/C17H17Cl2N5O/c18-16-11-15(17(19)22-21-16)24-7-5-23(6-8-24)9-10-25-14-3-1-13(12-20)2-4-14/h1-4,11H,5-10H2 |
InChI Key |
FFOQVEGIXIWMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C#N)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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